molecular formula C10H10O5 B1389255 Ethyl 4-(furan-2-yl)-4-hydroxy-2-oxobut-3-enoate CAS No. 99059-30-0

Ethyl 4-(furan-2-yl)-4-hydroxy-2-oxobut-3-enoate

Cat. No. B1389255
CAS RN: 99059-30-0
M. Wt: 210.18 g/mol
InChI Key: HPVSGTVHFSYKEH-UHFFFAOYSA-N
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Description

Ethyl 4-(furan-2-yl)-4-hydroxy-2-oxobut-3-enoate seems to be a complex organic compound. Furan derivatives are important in organic chemistry and are found in various natural sources . They are also structural motifs in biologically active molecules .


Synthesis Analysis

The synthesis of furan-based derivatives has been reported in the literature . For instance, new furan-based derivatives have been designed, synthesized, and evaluated for their cytotoxic and tubulin polymerization inhibitory activities .


Chemical Reactions Analysis

Furan derivatives can undergo various chemical reactions. For example, sulfur ylides have been used as synthetic precursors for various chemical transformations, including the synthesis of furan derivatives .

Mechanism of Action

While the specific mechanism of action for Ethyl 4-(furan-2-yl)-4-hydroxy-2-oxobut-3-enoate is not available, furan-based derivatives have been studied for their cytotoxic activities. Some of these compounds have shown to induce apoptosis in cancer cells .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific properties. General measures for handling similar compounds include avoiding direct contact with the product and not breathing dust/fume/gas/mist/vapours/spray .

Future Directions

The future directions in the research of furan derivatives could involve the development of new synthesis methods, exploration of their biological activities, and their potential applications in various fields .

properties

IUPAC Name

ethyl 4-(furan-2-yl)-4-hydroxy-2-oxobut-3-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O5/c1-2-14-10(13)8(12)6-7(11)9-4-3-5-15-9/h3-6,11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPVSGTVHFSYKEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C=C(C1=CC=CO1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(furan-2-yl)-4-hydroxy-2-oxobut-3-enoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 4-(furan-2-yl)-4-hydroxy-2-oxobut-3-enoate
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Ethyl 4-(furan-2-yl)-4-hydroxy-2-oxobut-3-enoate
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